3-methyl-1-[2-(3-phenoxyphenoxy)ethyl]piperidine oxalate
Overview
Description
3-methyl-1-[2-(3-phenoxyphenoxy)ethyl]piperidine oxalate is a useful research compound. Its molecular formula is C22H27NO6 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.18383758 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis
Research in organic synthesis has led to the development of novel methods for creating complex molecules. For example, Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation for synthesizing highly functionalized tetrahydropyridines, showcasing the utility of similar structures in creating valuable compounds for further chemical transformations Zhu, Lan, & Kwon, 2003.
Pharmacology
In pharmacology, derivatives of the piperidine family have been studied for their potential antidepressant activity. Balsamo et al. (1987) synthesized 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives and evaluated their antidepressant and anticonvulsant activities, indicating the therapeutic potential of such structures Balsamo, Giorgi, Lapucci, Lucacchini, Macchia, Macchia, Martini, & Rossi, 1987.
Environmental Science
In environmental science, the focus on the degradation of pollutants has led to innovative uses of related compounds. Sun et al. (2015) explored the activation of manganese oxidants with bisulfite for enhanced oxidation of organic contaminants, a process that could potentially involve similar piperidine derivatives in environmental remediation efforts Sun, Guan, Fang, & Tratnyek, 2015.
Properties
IUPAC Name |
3-methyl-1-[2-(3-phenoxyphenoxy)ethyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.C2H2O4/c1-17-7-6-12-21(16-17)13-14-22-19-10-5-11-20(15-19)23-18-8-3-2-4-9-18;3-1(4)2(5)6/h2-5,8-11,15,17H,6-7,12-14,16H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJCSIZXEOSLKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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